

Ibigrustat Succinate for Substrate Reduction Therapy: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ibigrustat succinate*

Cat. No.: *B12419537*

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Introduction

Ibigrustat succinate, also known as Venglustat, is a potent, orally available, and brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2][3][4] GCS is the key enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs). In several lysosomal storage disorders (LSDs), genetic defects in the enzymes responsible for GSL degradation lead to their accumulation, causing cellular dysfunction and progressive multi-system disease. Substrate reduction therapy (SRT) with Ibigrustat aims to decrease the rate of GSL synthesis, thereby reducing the accumulation of these substrates and ameliorating the clinical manifestations of these disorders. This document provides detailed application notes and protocols for researchers studying **Ibigrustat succinate** in the context of SRT.

Mechanism of Action

Ibigrustat succinate is a small molecule inhibitor that targets glucosylceramide synthase (GCS), the enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[5] GlcCer is the precursor for a wide range of complex glycosphingolipids. By inhibiting GCS, Ibigrustat reduces the production of GlcCer and its downstream derivatives, such as globotriaosylceramide (Gb3 or GL-3) in Fabry disease, and ganglioside GM2 in Tay-Sachs and Sandhoff diseases. This reduction in substrate biosynthesis helps to restore the balance between the synthesis and impaired degradation of GSLs in various LSDs.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of **Ibiglustat succinate**.

Table 1: In Vitro Efficacy of Ibiglustat (Venglustat)

Assay Type	System	IC50	Reference
GCS Enzyme Assay	MDCK cell lysate	76.5 nM	
GCS Cellular Assay	K562 cells	165 nM	

Table 2: Clinical Efficacy of Ibiglustat (Venglustat) in Fabry Disease

Parameter	Timepoint	Venglustat Treatment	Comparator	Mean Difference	p-value	Reference
Plasma GL-3 Reduction	6 Months	Mean reduction of 3.62 µg/mL	Placebo (mean reduction of 1.06 µg/mL)	-2.56 µg/mL	< 0.001	
Plasma GL-3 Reduction	24 Months	Continued decline	Agalsidase beta	-1.8 µg/mL	< 0.05	
Plasma GL-3 Reduction	36 Months	Continued decline	Agalsidase beta	-2.35 µg/mL	< 0.01	
GL-3 Inclusions in Skin Capillary Endothelium (Volume Fraction)	26 Weeks	-0.06 (SD 0.03) from baseline	N/A	N/A	0.0010	
GL-3 Inclusions in Skin Capillary Endothelium (Volume Fraction)	156 Weeks	-0.12 (SD 0.04) from baseline	N/A	N/A	0.0008	

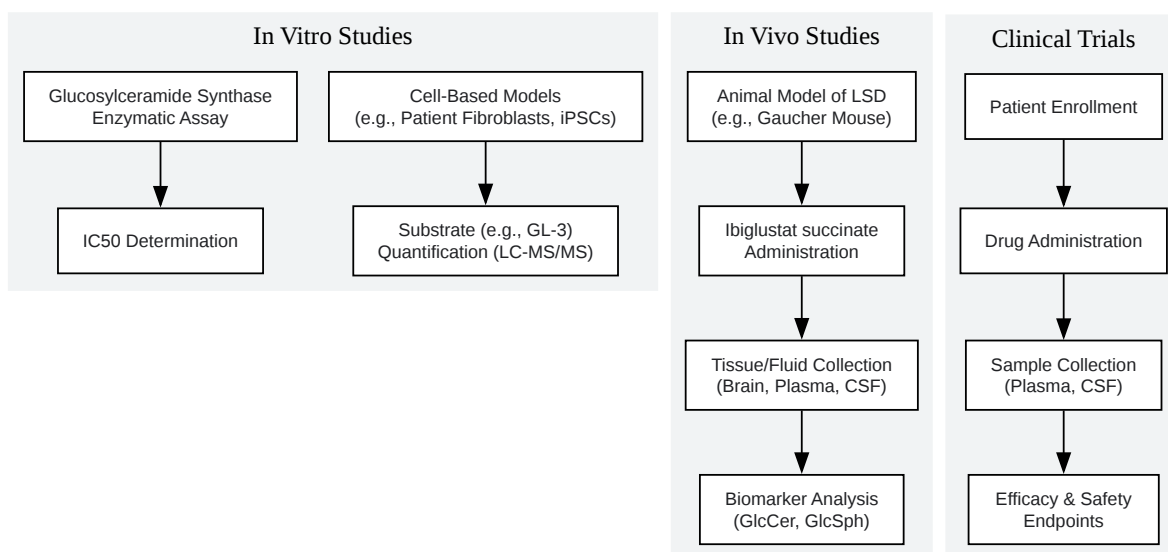
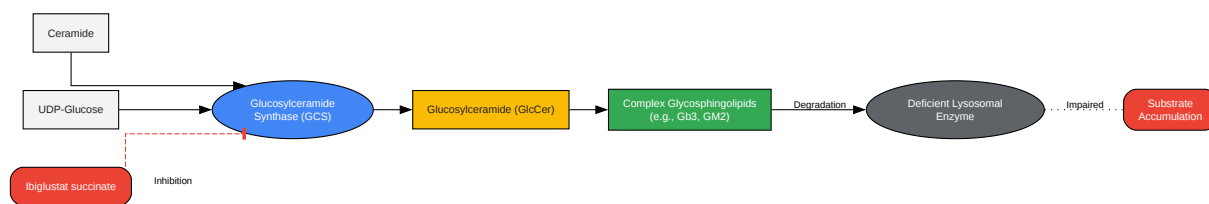
Table 3: Clinical Efficacy of Ibiglustat (Venglustat) in Gaucher Disease Type 3

Biomarker	Matrix	Treatment Duration	Median Percent Reduction (Interquartile Range)	Reference
Glucosylceramide	Plasma	1 Year	78% (72, 84)	
Glucosylceramide	CSF	1 Year	81% (77, 83)	
Glucosylsphingosine	Plasma	1 Year	56% (41, 60)	
Glucosylsphingosine	CSF	1 Year	70% (46, 76)	

Table 4: Clinical Efficacy of Ibiglustat (Venglustat) in GM2 Gangliosidosis

Biomarker	Matrix	Treatment Duration	Venglustat Group	Placebo Group	Mean Difference	p-value	Reference
GM2 Gangliosidosis	CSF	104 Weeks	47.6% decrease	11.3% decrease	-36.2%	< 0.0001	

Signaling Pathway and Experimental Workflow Diagrams



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